N1-Alkylation Reactivity: Synthetic Intermediate Yield Comparison with 7-Unsubstituted Analog
In patent WO2007028789, 7-chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione is used as the direct synthetic intermediate for N1-methylation. Treatment of a 0.26 M solution of this compound in DMF with DBU (1.2 eq.) and MeI (1.2 eq.) at room temperature for 1 hour afforded 7-chloro-3-(3-chlorophenyl)-1-methylquinazoline-2,4(1H,3H)-dione in 71% isolated yield as a white solid [1]. This documented yield provides a quantifiable benchmark for synthetic utility. The 7-chloro substituent is explicitly identified in the patent as a preferred R⁴ group ("Especially, R⁴ is chlorine"), with the 7-position being the most preferred attachment point on the bicyclic core [1]. In contrast, the 7-unsubstituted analog 3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione (MW 272.69) lacks this chlorine-directed electronic modulation and is not exemplified as an intermediate in the same synthetic sequence .
| Evidence Dimension | N1-methylation yield and patent-preferred substitution pattern |
|---|---|
| Target Compound Data | 71% isolated yield for N1-methylation; 7-Cl explicitly cited as most preferred R⁴ substituent in patent claims |
| Comparator Or Baseline | 3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione (7-unsubstituted, MW 272.69); no N1-methylation yield reported in the same patent; not exemplified as intermediate |
| Quantified Difference | 71% documented yield vs. no data for 7-unsubstituted analog; patent claims explicitly specify 7-Cl as 'most preferred' (R⁴ = chlorine, 7-position preferred). |
| Conditions | 0.26 M solution in DMF, DBU (1.2 eq.), MeI (1.2 eq.), RT, 1 h, followed by water dilution and filtration. |
Why This Matters
Procurement of the 7-chloro-substituted compound is essential for reproducing the patented synthetic route to N1-alkylated antiviral candidates; the 7-unsubstituted analog has no demonstrated utility in this synthetic pathway.
- [1] Biota Scientific Management Pty Ltd. (2007). WO2007028789A1 – Quinazoline derivatives as antiviral agents. World Intellectual Property Organization. Step 2 (page 94, lines 6–11); claim language on R⁴ preference (page 350–356). View Source
